molecular formula C16H18F3N3O2S B2455918 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1421495-12-6

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2455918
CAS No.: 1421495-12-6
M. Wt: 373.39
InChI Key: QFPZJOPSNVFFGE-UHFFFAOYSA-N
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Description

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a trifluoromethyl phenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to its combination of a pyrazole ring, piperidine ring, and trifluoromethyl phenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-2-4-15(5-3-14)25(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPZJOPSNVFFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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